molecular formula C15H17ClN2O2 B6899488 N-(3-chloro-4-cyanophenyl)-N-ethyl-3-methyloxolane-2-carboxamide

N-(3-chloro-4-cyanophenyl)-N-ethyl-3-methyloxolane-2-carboxamide

Cat. No.: B6899488
M. Wt: 292.76 g/mol
InChI Key: NPJJIXAQXLDUGH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-N-ethyl-3-methyloxolane-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro-cyanophenyl group, an ethyl group, and a methyloxolane carboxamide moiety. Its distinct molecular configuration makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-N-ethyl-3-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-3-18(15(19)14-10(2)6-7-20-14)12-5-4-11(9-17)13(16)8-12/h4-5,8,10,14H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJJIXAQXLDUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)C#N)Cl)C(=O)C2C(CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-N-ethyl-3-methyloxolane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chloro-Cyanophenyl Intermediate:

    Ethylation: The intermediate is then subjected to ethylation using ethyl halides under basic conditions to introduce the ethyl group.

    Oxolane Ring Formation:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors are used to ensure efficient mixing and reaction control.

    Catalysts and Reagents: Specific catalysts and reagents are employed to optimize the reaction yield and purity of the final product.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-N-ethyl-3-methyloxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or cyano groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-N-ethyl-3-methyloxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-N-ethyl-3-methyloxolane-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-cyanophenyl)-N-(4-cyanophenyl)propanediamide
  • N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide

Uniqueness

N-(3-chloro-4-cyanophenyl)-N-ethyl-3-methyloxolane-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxolane ring and carboxamide moiety differentiate it from other similar compounds, making it a valuable subject for further research and development.

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